molecular formula C12H13NO B091126 1-(1,3-dimethylindol-2-yl)ethanone CAS No. 16244-26-1

1-(1,3-dimethylindol-2-yl)ethanone

Cat. No.: B091126
CAS No.: 16244-26-1
M. Wt: 187.24 g/mol
InChI Key: KMVJHDBDTPGOGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethylindol-2-yl)ethanone typically involves the acetylation of 1,3-dimethylindole. One common method is the Friedel-Crafts acylation reaction, where 1,3-dimethylindole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethylindol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3-dimethylindol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethylindol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-dimethylindol-2-yl)ethanone is unique due to the presence of two methyl groups at the 1 and 3 positions of the indole ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with biological targets compared to other indole derivatives .

Properties

IUPAC Name

1-(1,3-dimethylindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-10-6-4-5-7-11(10)13(3)12(8)9(2)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVJHDBDTPGOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344746
Record name Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16244-26-1
Record name Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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